molecular formula C9H13NO3 B12821350 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B12821350
M. Wt: 183.20 g/mol
InChI Key: GJUIXUWDYQJYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Oxo-3-azabicyclo[331]nonane-7-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

The synthesis of 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid can be achieved through several routes. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, resulting in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like ABNO and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential versatility in various fields.

Properties

IUPAC Name

9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8-6-1-5(9(12)13)2-7(8)4-10-3-6/h5-7,10H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUIXUWDYQJYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2CNCC1C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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